2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline
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Overview
Description
2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline is a versatile organic compound characterized by the presence of bromine, methoxy, and trifluoromethoxy functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline typically involves multiple steps, starting with the bromination of 3-methoxy-4-(trifluoromethoxy)aniline. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as iron (Fe) or tin (Sn) in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitroso- and nitro derivatives of the compound.
Reduction: Aniline derivatives with reduced bromine content.
Substitution: Derivatives with modified methoxy and trifluoromethoxy groups.
Scientific Research Applications
2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline is similar to other halogenated aniline derivatives, such as 2-chloro-3-methoxyaniline and 2-bromo-4-methoxyaniline. the presence of the trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it distinct from its analogs. The trifluoromethoxy group enhances the compound's stability and reactivity, which can be advantageous in various applications.
Comparison with Similar Compounds
2-Chloro-3-methoxyaniline
2-Bromo-4-methoxyaniline
3-Bromo-4-methoxyaniline
2-Bromo-3-(trifluoromethoxy)aniline
Properties
IUPAC Name |
2-bromo-3-methoxy-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c1-14-7-5(15-8(10,11)12)3-2-4(13)6(7)9/h2-3H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUPLSMSSGITSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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